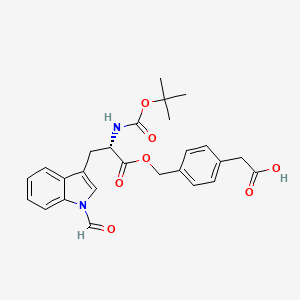
Boc-l-trp(formyl)-o-ch2-phi-ch2-cooh
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of Action
Boc-L-Trp(Formyl)-O-CH2-Ph-CH2-COOH, also known as N (alpha)-boc-N (in)-formyl-L-tryptophan , is a derivative of tryptophan . It is used in organic synthesis as an indirect amino acid protecting group for the synthesis of biologically active peptide compounds . The primary targets of this compound are therefore the amino acids in peptide chains that are being synthesized .
Mode of Action
The compound interacts with its targets by introducing tert-butoxycarbonyl and aldehyde groups on the tryptophan molecule . This modification protects the tryptophan from alkylation and sulfonation during peptide synthesis .
Biochemical Pathways
The compound affects the biochemical pathways involved in peptide synthesis . By acting as a protecting group, it prevents unwanted reactions that could interfere with the correct formation of the peptide chain .
Pharmacokinetics
Its solubility in organic solvents such as chloroform, dimethylformamide, and ethanol suggests that it may have good bioavailability if administered in a suitable formulation .
Result of Action
The result of the compound’s action is the successful synthesis of biologically active peptide compounds . By protecting the tryptophan residues in these peptides, it ensures that they can fold and function correctly .
Action Environment
The action of Boc-L-Trp(Formyl)-O-CH2-Ph-CH2-COOH is influenced by environmental factors such as pH and temperature . For example, under acidic conditions, partial hydrolysis of the compound may occur . It is also sensitive to light, and should be stored in a dark place .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-L-tryptophan(formyl)-O-CH2-phenyl-CH2-COOH typically involves the protection of the amino group of L-tryptophan with a tert-butoxycarbonyl (Boc) group. The formylation of the indole ring is achieved using formic acid or formylating agents like formic anhydride. The phenylacetic acid moiety is introduced through esterification reactions involving phenylacetic acid and appropriate coupling reagents .
Industrial Production Methods
Industrial production of Boc-L-tryptophan(formyl)-O-CH2-phenyl-CH2-COOH follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Common techniques include the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions
Boc-L-tryptophan(formyl)-O-CH2-phenyl-CH2-COOH undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Trifluoroacetic acid for Boc deprotection.
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Hydroxymethyl derivatives.
Substitution: Free amine derivatives.
Scientific Research Applications
Boc-L-tryptophan(formyl)-O-CH2-phenyl-CH2-COOH is widely used in scientific research due to its unique structure and properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Comparison with Similar Compounds
Similar Compounds
Boc-L-tryptophan: Similar structure but lacks the formyl and phenylacetic acid moieties.
Fmoc-L-tryptophan: Uses a different protecting group (fluorenylmethyloxycarbonyl) instead of Boc.
Boc-L-phenylalanine: Similar protecting group but different amino acid (phenylalanine instead of tryptophan).
Uniqueness
Boc-L-tryptophan(formyl)-O-CH2-phenyl-CH2-COOH is unique due to its combination of protecting groups and functional moieties, which provide versatility in synthetic applications and research studies. Its ability to undergo various chemical reactions and its role in studying protein interactions make it a valuable compound in multiple fields .
Properties
IUPAC Name |
2-[4-[[(2S)-3-(1-formylindol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]oxymethyl]phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O7/c1-26(2,3)35-25(33)27-21(13-19-14-28(16-29)22-7-5-4-6-20(19)22)24(32)34-15-18-10-8-17(9-11-18)12-23(30)31/h4-11,14,16,21H,12-13,15H2,1-3H3,(H,27,33)(H,30,31)/t21-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXSHXEKPKLNQRI-NRFANRHFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CN(C2=CC=CC=C21)C=O)C(=O)OCC3=CC=C(C=C3)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CN(C2=CC=CC=C21)C=O)C(=O)OCC3=CC=C(C=C3)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
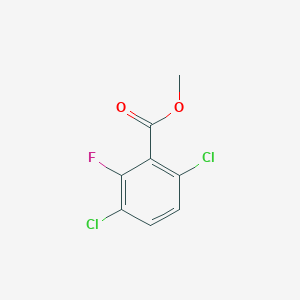



![6-Bromo-2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B6341326.png)
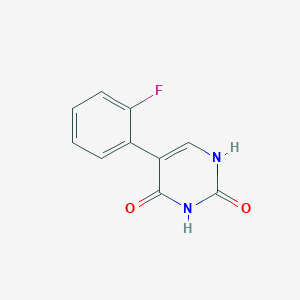

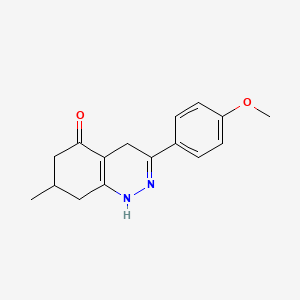


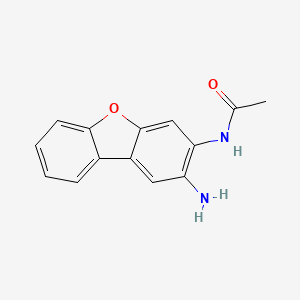

![2,10-Diaza-9-(4-(difluoromethoxy)phenyl)-5,5,13-trimethyltricyclo[9.4.0.0<3,8>]pentadeca-1(11),3(8),12,14-tetraen-7-one](/img/structure/B6341392.png)
![1-{3-[(2-Methoxyphenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine](/img/structure/B6341400.png)
